molecular formula C17H19N7O4S B11364809 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11364809
M. Wt: 417.4 g/mol
InChI Key: OIFVALYERUIGCU-UHFFFAOYSA-N
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Description

2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting appropriate hydrazides with nitriles under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazines and carboxylic acids or their derivatives.

    Coupling of the Rings: The oxadiazole and triazole rings are then coupled through a sulfanyl linkage, often using thiol reagents and suitable coupling agents.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamido derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced or hydrogenated derivatives of the oxadiazole and triazole rings

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying enzyme activities and metabolic pathways. Its structural features make it a candidate for drug design and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties can be investigated for therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

Uniqueness

The uniqueness of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C17H19N7O4S

Molecular Weight

417.4 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19N7O4S/c1-4-24-16(14-15(18-10(2)25)23-28-22-14)20-21-17(24)29-9-13(26)19-11-6-5-7-12(8-11)27-3/h5-8H,4,9H2,1-3H3,(H,19,26)(H,18,23,25)

InChI Key

OIFVALYERUIGCU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=NON=C3NC(=O)C

Origin of Product

United States

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